5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine
Description
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N-tert-butyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-8-6-11(15-12(3,4)5)14-7-10(8)9(2)13/h6-7,9H,13H2,1-5H3,(H,14,15) |
InChI Key |
FIUUVXNAXLWXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and tert-butylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring with an aminoethyl group, a tert-butyl group, and a methyl group, which confer unique chemical properties. The molecular formula is C_{12}H_{18}N_{2}, with a molecular weight of approximately 206.29 g/mol. The presence of these functional groups allows for versatile interactions with biological targets.
Pharmacological Applications
1. Therapeutic Potential
Research indicates that 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine exhibits potential therapeutic properties by interacting with various biological targets, including enzymes and receptors. Its mechanism of action involves forming hydrogen bonds with target molecules, influencing biochemical pathways such as enzyme activity and receptor signaling. This compound may be particularly relevant in the treatment of neurological disorders due to its ability to modulate voltage-gated sodium channels.
2. Antimicrobial Activity
Studies have shown that derivatives of this compound can exhibit antimicrobial properties. For instance, structural analogs have been tested against various bacterial strains, demonstrating efficacy that could lead to the development of new antibiotics .
3. Neuroprotective Effects
Preclinical studies suggest that the compound may possess neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating cognitive impairments associated with these conditions .
Synthesis and Derivatives
The synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine typically involves multi-step organic reactions. Key methods include:
- Alkylation Reactions : Introducing the tert-butyl and methyl groups through alkylation processes.
- Amine Coupling : Forming the aminoethyl moiety via coupling reactions with appropriate amines.
The optimization of these synthetic pathways is crucial for enhancing yield and purity in industrial applications.
Case Studies
1. Neuropharmacological Studies
One notable study investigated the effects of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, suggesting its potential as a cognitive enhancer .
2. Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated a promising inhibitory effect, leading to further exploration into its use as a novel antibiotic agent .
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound may bind to receptors, modulating their activity and triggering downstream signaling cascades.
Molecular Interactions: It can form complexes with other molecules, affecting their stability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine/Pyrimidine Cores
Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide]
- Structure: Contains a pyridine ring with a 1-aminoethyl-cyclohexane carboxamide substituent.
- Key Differences: The aminoethyl group is part of a cyclohexane ring rather than directly attached to the pyridine. This enhances rigidity, likely improving binding specificity to ROCK kinases.
- Activity : Y-27632 is a potent ROCK inhibitor (IC50 ~ 140 nM for ROCK1) used in neurological studies .
- Relevance: Highlights the importance of aminoethyl positioning for kinase inhibition.
5-(Dimethylamino-d6)-2-methyl-6-phenylpyridin-3(2H)-one (7g)
- Structure: Pyridine derivative with dimethylamino-d6 and phenyl groups.
- Synthesis : Prepared via nucleophilic substitution with deuterated dimethylamine, emphasizing isotopic labeling for mechanistic studies .
- Relevance : Demonstrates how substituent bulk and isotopic modifications alter physicochemical properties.
tert-Butyl Amine Derivatives
ZYBT1 [4-(1-(2-Acryloyloctahydrocyclopenta[c]pyrrol-5-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(pyridin-2-yl)benzamide]
- Structure : Pyrazolo-pyrimidine core with tert-butyl carbamate intermediates.
- Key Differences : The tert-butyl group is part of a carbamate protecting group, whereas in the target compound, it is directly bonded to the pyridine nitrogen.
- Synthesis: Uses Mitsunobu reactions for tert-butyl carbamate formation, a method applicable to the target compound’s amine protection .
- Relevance : Illustrates tert-butyl’s role in stabilizing intermediates during synthesis.
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
- Structure : Piperidine scaffold with tert-butyl carbamate.
- Key Differences : The tert-butyl group is part of a carbamate on a piperidine ring, contrasting with the pyridine-linked tert-butyl amine in the target compound.
- Application : Intermediate in kinase inhibitor synthesis, emphasizing tert-butyl’s utility in drug design .
Fasudil [5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline]
- Structure: Isoquinoline sulfonamide with a diazepane ring.
- Key Differences : Lacks a pyridine core but shares a tertiary amine (diazepane) for ROCK inhibition.
- Activity : IC50 ~ 330 nM for ROCK, weaker than Y-27632 but clinically approved .
- Relevance: Highlights the necessity of tertiary amines for ROCK inhibition, a feature shared with the target compound’s aminoethyl group.
SC560 [5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole]
- Structure : Pyrazole-based COX-1 inhibitor.
- Key Differences: Trifluoromethyl and chlorophenyl groups dominate activity, unlike the pyridine and aminoethyl groups in the target compound.
- Activity : IC50 = 9 nM for COX-1, demonstrating substituent-driven selectivity .
Biological Activity
5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine is a synthetic compound with a complex structure that includes a pyridine ring substituted with an aminoethyl group, a tert-butyl group, and a methyl group. This unique configuration allows the compound to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHN
- Molecular Weight : 206.30 g/mol
- Structure : The presence of functional groups such as the amino group and the tert-butyl group enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 5-(1-aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine exhibits significant biological activities, particularly in relation to neurotransmitter systems and potential therapeutic applications. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.
-
Neurotransmitter Interaction :
- The compound has shown potential effects on serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. This suggests its potential use in treating psychiatric disorders or neurodegenerative diseases .
- Enzyme Interaction :
- Hydrophobic Interactions :
In Vitro Studies
Several studies have demonstrated the biological activity of 5-(1-aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine through in vitro assays:
Case Studies
-
Antidepressant Potential :
A study explored the compound's effects on mood regulation by assessing its impact on serotonin levels in animal models. Results indicated a marked increase in serotonin availability, supporting its potential as an antidepressant . -
Cancer Research :
In a study focusing on breast cancer cell lines, derivatives of 5-(1-aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine exhibited significant cytotoxic effects, with some compounds showing an 18-fold enhanced inhibitory capacity compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
